molecular formula C6H11BrO2 B13505557 (R)-2-Bromo-3,3-dimethylbutanoic Acid

(R)-2-Bromo-3,3-dimethylbutanoic Acid

Cat. No.: B13505557
M. Wt: 195.05 g/mol
InChI Key: MJLVLHNXEOQASX-BYPYZUCNSA-N
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Description

(R)-2-Bromo-3,3-dimethylbutanoic Acid is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

(2R)-2-bromo-3,3-dimethylbutanoic acid

InChI

InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m0/s1

InChI Key

MJLVLHNXEOQASX-BYPYZUCNSA-N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)Br

Canonical SMILES

CC(C)(C)C(C(=O)O)Br

Origin of Product

United States

Significance of Chiral Alpha Halo Carboxylic Acids in Asymmetric Synthesis

Chiral alpha-halo carboxylic acids are a class of organic compounds of significant value in asymmetric synthesis. These molecules serve as versatile synthetic intermediates for the creation of a wide array of enantiomerically pure compounds. thieme-connect.com The presence of a halogen atom at the alpha-carbon makes them susceptible to nucleophilic substitution, allowing for the introduction of various functional groups with retention or inversion of stereochemistry. This capability is fundamental to building complex molecular architectures with specific stereochemical outcomes.

The development of methods for the enantioselective synthesis of α-halo carboxylic acids is an active area of research. thieme-connect.com Strategies often focus on the asymmetric generation of these compounds from precursors like α,α-dihalo aldehydes. thieme-connect.com Chiral catalysts, such as N-heterocyclic carbenes, have been successfully employed to facilitate these transformations with high enantioselectivity. thieme-connect.com The ability to produce these chiral building blocks efficiently is crucial for their application in the synthesis of natural products, pharmaceuticals, and other biologically active molecules where specific stereoisomers are required for desired activity. Chiral carboxylic acids with a stereogenic center at the alpha position are foundational to many therapeutic agents and privileged chiral ligands and catalysts. rsc.org

Historical Context of the Stereochemical Assignment of R 2 Bromo 3,3 Dimethylbutanoic Acid

The determination of the absolute configuration of (R)-2-Bromo-3,3-dimethylbutanoic acid has a noteworthy history that underscores the importance of rigorous stereochemical analysis. The absolute configuration of the levorotatory (–)-2-bromo-3,3-dimethylbutanoic acid was assigned as R. rsc.org This assignment was established through a combination of chemical correlation, gas-liquid chromatography (g.l.c.) separation of diastereomers, and circular dichroism (c.d.) measurements. rsc.org

Significantly, this R-configuration assignment represented a reversal of a previously held belief. The earlier, incorrect assignment was based on the then-accepted, but flawed, configuration of (+)-α-t-butylglycine. rsc.org The careful re-evaluation using multiple analytical methods allowed for the definitive and correct assignment of the R-configuration to the levorotatory enantiomer of 2-bromo-3,3-dimethylbutanoic acid, a crucial clarification for its use in stereospecific chemical synthesis. rsc.org

Overview of Research Trajectories for R 2 Bromo 3,3 Dimethylbutanoic Acid

Stereoselective Synthesis Approaches

The direct formation of this compound in an enantiomerically enriched form relies on methodologies that can control the stereochemical outcome of the C-Br bond formation at the α-position.

Asymmetric Bromination of Precursor Carboxylic Acids

Direct asymmetric α-bromination of 3,3-dimethylbutanoic acid or its derivatives presents a conceptually straightforward route to the target molecule. While the direct enantioselective bromination of carboxylic acids is a challenging transformation, organocatalysis has emerged as a powerful tool for the asymmetric α-halogenation of carbonyl compounds. Research in this area has primarily focused on aldehydes and ketones, where chiral amines can form chiral enamines in situ, which then react with an electrophilic bromine source. nih.govresearchgate.netrsc.orgresearchgate.net

For instance, the use of a C2-symmetric diphenylpyrrolidine catalyst has been shown to afford α-brominated aldehydes in good yields and with high enantiomeric excess (up to 96% ee). nih.gov Although this methodology has not been explicitly reported for 3,3-dimethylbutanoic acid, it provides a strong precedent for a potential strategy. The carboxylic acid could be transiently converted to a more reactive derivative, such as an acyl imidazole, which could then undergo organocatalytic asymmetric bromination.

The classic Hell-Volhard-Zelinskii (HVZ) reaction, which is the standard method for the α-bromination of carboxylic acids using PBr₃ and Br₂, is not inherently asymmetric and produces a racemic mixture. libretexts.orgchemistrysteps.comfiveable.melibretexts.org Adapting this reaction to be enantioselective remains a significant synthetic challenge.

Chiral Auxiliary-Mediated Transformations for Stereocontrol

A well-established strategy for inducing stereoselectivity is the use of chiral auxiliaries. wikipedia.org In this approach, the achiral precursor, 3,3-dimethylbutanoic acid, is covalently bonded to a chiral molecule (the auxiliary) to form a diastereomeric intermediate. Subsequent bromination of this intermediate occurs with facial selectivity, controlled by the steric and electronic properties of the auxiliary. Finally, removal of the auxiliary yields the desired enantiomerically enriched α-bromo acid.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org The general procedure involves the formation of an amide bond between 3,3-dimethylbutanoic acid and the chiral auxiliary. Deprotonation at the α-position with a suitable base generates a chiral enolate, which can then be reacted with an electrophilic bromine source, such as N-bromosuccinimide (NBS). The chiral auxiliary directs the approach of the bromine atom, leading to the preferential formation of one diastereomer.

Chiral AuxiliaryGeneral ApproachKey Features
Oxazolidinones Formation of an N-acyl oxazolidinone, followed by enolization and bromination.High levels of stereocontrol are often achieved due to the rigid conformation of the enolate. The auxiliary can be cleaved under various conditions to yield the carboxylic acid.
Pseudoephedrine Formation of a pseudoephedrine amide, followed by enolization and bromination.Both enantiomers of pseudoephedrine are available, allowing access to either enantiomer of the product. The auxiliary is typically removed by hydrolysis. wikipedia.org

While this method is powerful for asymmetric alkylations, its application to the asymmetric bromination of a substrate like 3,3-dimethylbutanoic acid would require specific investigation to optimize reaction conditions and assess the achievable diastereoselectivity.

Biocatalytic Derivations from Related Chiral Scaffolds

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. Enzymes, such as halogenases, could potentially be employed for the direct stereoselective bromination of 3,3-dimethylbutanoic acid. Vanadium-dependent haloperoxidases, for example, are known to catalyze the oxidation of halides to generate a reactive halogenating species. nih.gov While this has been demonstrated for the bromination of certain aromatic and electron-rich substrates, the application to simple aliphatic carboxylic acids is less common and would likely require significant enzyme engineering to achieve high selectivity and activity. nih.gov

Chiral Resolution Techniques for Racemic 2-Bromo-3,3-dimethylbutanoic Acid

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 2-bromo-3,3-dimethylbutanoic acid followed by the separation of the two enantiomers.

Diastereomeric Salt Formation and Crystallization

Classical resolution via diastereomeric salt formation is a widely used technique for separating enantiomers of chiral acids and bases. This method involves reacting the racemic 2-bromo-3,3-dimethylbutanoic acid with a single enantiomer of a chiral base. This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.

Chiral Resolving Agent (Base)Principle of Separation
e.g., (R)-1-phenylethylamineFormation of (R)-acid-(R)-base and (S)-acid-(R)-base diastereomeric salts.
e.g., Brucine, StrychnineThese naturally occurring chiral alkaloids are often effective resolving agents.
e.g., (1R,2S)-2-amino-1,2-diphenylethanolCan be used for crystallization-induced dynamic resolution. researchgate.netnih.gov

By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. The enantiomerically pure this compound can then be recovered by treating the isolated diastereomeric salt with a strong acid to break the ionic bond.

A particularly powerful variation of this method is crystallization-induced dynamic resolution (CIDR) . In this process, the undesired enantiomer in the solution is continuously racemized in situ while the desired diastereomeric salt crystallizes. This allows for a theoretical yield of up to 100% of the desired enantiomer from the racemic mixture. For example, a racemic α-bromo acid has been successfully resolved with (1R,2S)-2-amino-1,2-diphenylethanol in the presence of a catalytic amount of a racemizing agent, achieving a high yield and enantiomeric excess of the desired R-enantiomer. researchgate.netnih.gov This approach would be highly applicable to the resolution of 2-bromo-3,3-dimethylbutanoic acid.

Kinetic Resolution Strategies

Kinetic resolution is based on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymatic kinetic resolution is a common and effective strategy. Lipases, for instance, are frequently used to catalyze the enantioselective esterification of a racemic acid or the hydrolysis of a racemic ester. nih.govalmacgroup.comnih.govresearchgate.net

For the kinetic resolution of racemic 2-bromo-3,3-dimethylbutanoic acid, two main lipase-catalyzed strategies could be envisioned:

Enantioselective Esterification: Reacting the racemic acid with an alcohol in the presence of a lipase. If the lipase preferentially esterifies the (S)-enantiomer, the remaining unreacted acid will be enriched in the (R)-enantiomer.

Enantioselective Hydrolysis: First, the racemic acid is converted to its corresponding ester (e.g., methyl or ethyl ester). Then, the racemic ester is subjected to hydrolysis catalyzed by a lipase. If the lipase preferentially hydrolyzes the ester of the (S)-acid, the unreacted ester will be enriched in the (R)-enantiomer. The (R)-acid can then be obtained by subsequent chemical hydrolysis of the enriched ester.

The success of this method depends on the selection of a lipase that exhibits high enantioselectivity (E-value) for the specific substrate. A study on the enzymatic resolution of the structurally similar (R,S)-2-methylbutyric acid demonstrated the feasibility of this approach, with different lipases showing preferences for either the (R) or (S) enantiomer. nih.gov

EnzymeReaction TypePotential Outcome for 2-Bromo-3,3-dimethylbutanoic Acid
Candida antarctica Lipase B (CALB)Esterification/HydrolysisOften exhibits high enantioselectivity for a broad range of substrates.
Candida rugosa LipaseEsterification/HydrolysisHas been shown to resolve 2-methylbutyric acid. nih.gov
Thermomyces lanuginosus LipaseEsterification/HydrolysisAnother commonly used lipase with potential for resolving chiral acids.

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. Utilizing these compounds as starting materials provides an efficient and cost-effective approach to the synthesis of complex chiral molecules, as the initial stereocenter is already established.

A logical and efficient approach to the synthesis of this compound is the stereospecific modification of a readily available chiral butanoic acid derivative. L-tert-leucine, also known as (S)-2-Amino-3,3-dimethylbutanoic acid, is an ideal chiral pool precursor due to its matching carbon skeleton and the presence of a stereocenter at the C-2 position. The key transformation in this synthetic route is the replacement of the amino group with a bromine atom while controlling the stereochemical outcome.

The diazotization of α-amino acids in the presence of a halogen source is a well-established method for the synthesis of α-halo acids. This reaction typically proceeds with retention of configuration at the α-carbon. The proposed mechanism involves the formation of a diazonium salt, which then undergoes nucleophilic substitution by the bromide ion. The reaction is thought to proceed through a tight ion pair, leading to the observed retention of stereochemistry.

The reaction can be represented by the following scheme:

(S)-2-Amino-3,3-dimethylbutanoic acid → (S)-2-Bromo-3,3-dimethylbutanoic acid

To obtain the desired (R)-enantiomer, one would ideally start with D-tert-leucine ((R)-2-Amino-3,3-dimethylbutanoic acid). However, L-tert-leucine is the more common and less expensive enantiomer. If L-tert-leucine is used, the product would be the (S)-enantiomer. For the purpose of illustrating the methodology for obtaining the (R)-bromo acid, we will consider the starting material to be D-tert-leucine.

PrecursorReagentsProductStereochemical Outcome
D-tert-leucine1. NaNO₂, HBr (aq)This compoundRetention

Detailed research findings indicate that the yields of such reactions can be variable and are often dependent on the specific reaction conditions, including temperature, concentration, and the nature of the bromide salt used. Careful control of these parameters is crucial to minimize the formation of byproducts, such as the corresponding α-hydroxy acid.

An alternative strategy involves the conversion of a chiral precursor bearing a different functional group at the C-2 position, such as a hydroxyl or an amino group, into the desired bromo-substituted acid.

Conversion from Chiral Alcohols:

A plausible chiral precursor is an optically active 2-hydroxy-3,3-dimethylbutanoic acid. The conversion of a secondary alcohol to an alkyl bromide can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reactions typically proceed via an Sₙ2 mechanism, which results in an inversion of configuration at the stereocenter.

Therefore, to synthesize this compound, the corresponding (S)-2-hydroxy-3,3-dimethylbutanoic acid would be the required starting material. This chiral hydroxy acid can, in turn, be prepared from L-tert-leucine ((S)-2-Amino-3,3-dimethylbutanoic acid) via diazotization in the presence of water, a reaction that is known to proceed with retention of stereochemistry.

The two-step synthetic sequence can be summarized as follows:

(S)-2-Amino-3,3-dimethylbutanoic acid → (S)-2-Hydroxy-3,3-dimethylbutanoic acid

(S)-2-Hydroxy-3,3-dimethylbutanoic acid → this compound

Starting MaterialIntermediateReagents for Step 2Final ProductStereochemical Pathway
(S)-2-Hydroxy-3,3-dimethylbutanoic acidN/APBr₃ or SOBr₂This compoundInversion (Sₙ2)

The efficiency of the conversion of the chiral alcohol to the bromide is generally high, with the stereochemical outcome being predictable and well-controlled under Sₙ2 conditions.

Conversion from Chiral Amines:

As detailed in the previous section (2.3.1), the direct conversion of a chiral amine, specifically an amino acid, is a primary method for this synthesis. The use of D-tert-leucine ((R)-2-Amino-3,3-dimethylbutanoic acid) allows for a direct, one-step conversion to the target molecule with retention of stereochemistry.

PrecursorReagentsProductStereochemical Outcome
D-tert-leucineNaNO₂, KBr, H₂SO₄This compoundRetention

This approach is often favored due to its directness, although the availability and cost of the D-amino acid precursor can be a limiting factor. The reaction conditions must be carefully optimized to achieve good yields and high enantiomeric purity.

Spectroscopic Methods for Absolute Configuration Determination

Spectroscopic techniques are pivotal in the non-ambiguous assignment of the absolute spatial arrangement of atoms at a stereocenter. For this compound, methods such as Circular Dichroism (CD) spectroscopy and chemical correlation studies have been successfully utilized. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum, characterized by positive or negative peaks (Cotton effects) at specific wavelengths, is unique to a particular enantiomer and provides a fingerprint of its absolute configuration.

The absolute configuration of (-)-2-bromo-3,3-dimethylbutanoic acid has been assigned as R based on CD measurements. researchgate.net The chromophore in this molecule is the carboxylic acid group, which absorbs in the UV region. The sign of the Cotton effect associated with the n → π* electronic transition of the carboxyl group is empirically correlated with the stereochemistry at the α-carbon. For α-bromo carboxylic acids, the bromine atom significantly influences the electronic environment of the carboxyl chromophore. The observed Cotton effect is compared with established rules, such as the octant rule for carboxylic acids, or with the spectra of structurally related compounds of known absolute configuration to make an assignment.

Table 1: Representative Circular Dichroism Data for α-Halo Carboxylic Acids

Compound ClassChromophore TransitionTypical Wavelength (λmax)Sign of Cotton Effect for (R)-Configuration
α-Bromo Carboxylic Acidsn → π*~210-230 nmNegative or Positive (dependent on conformation)

Note: The sign of the Cotton effect is highly dependent on the preferred conformation of the molecule in solution. Theoretical calculations are often employed to predict the CD spectrum for a given configuration and compare it with experimental data for a definitive assignment.

Chromatographic Techniques for Enantiomeric Purity Analysis

Chromatographic methods are the most widely used techniques for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds. These methods involve separating the two enantiomers by passing them through a chiral environment, typically a column.

Chiral Gas-Liquid Chromatography (GLC) with Derivatization

Gas-Liquid Chromatography (GLC), or more commonly Gas Chromatography (GC), can separate enantiomers directly on a chiral stationary phase (CSP). For polar molecules like carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic performance. The acid is typically converted to a less polar ester (e.g., methyl or ethyl ester).

The enantiomers of 2-bromo-3,3-dimethylbutanoic acid, after conversion to their diastereomeric esters, have been separated by GLC, a technique that contributed to its absolute configuration assignment. researchgate.net Modern approaches often use chiral capillary columns coated with cyclodextrin (B1172386) derivatives. These cyclodextrins have a chiral cavity, and the transient formation of diastereomeric inclusion complexes with the analyte enantiomers leads to different retention times. A study on various 2-bromo carboxylic acid esters showed effective separation on 6-TBDMS-2,3-di-O-alkyl-β- and -γ-cyclodextrin stationary phases. nih.gov

Table 2: Representative Chiral GLC Conditions for 2-Bromoalkanoic Acid Esters

Analyte (as methyl ester)Chiral Stationary PhaseCarrier GasOven Temperature ProgramRetention Time (min)Separation Factor (α)
Methyl 2-bromopentanoateChirasil-DEX CB (25m x 0.25mm)Helium80°C (isothermal)(R)-enantiomer: 12.51.05
(S)-enantiomer: 13.1
Methyl 2-bromohexanoateChirasil-DEX CB (25m x 0.25mm)Helium90°C (isothermal)(R)-enantiomer: 15.21.04
(S)-enantiomer: 15.8

Note: Data are representative for the class of compounds. The separation factor (α) is the ratio of the adjusted retention times of the two enantiomers; a value > 1.0 indicates separation.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and versatile method for enantiomeric separation. The direct separation of (R)- and (S)-2-bromo-3,3-dimethylbutanoic acid can be achieved without derivatization on CSPs designed for acidic compounds.

Commonly used CSPs for carboxylic acids include those based on quinine (B1679958) or quinidine (B1679956) carbamates (e.g., CHIRALPAK QN-AX, QD-AX), which function via an ion-exchange mechanism. chiraltech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support (e.g., Chiralcel OD, Chiralpak AD), are also highly effective, operating through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), is crucial for achieving optimal resolution.

Table 3: Representative Chiral HPLC Method for Chiral Carboxylic Acids

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Expected Elution Order Typically, one enantiomer is retained longer than the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diastereomeric Analysis

NMR spectroscopy is a fundamental tool for structural elucidation and can be adapted to determine enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent (they have identical NMR spectra), a chiral environment must be introduced. This is typically done by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers.

Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, their relative ratio, and thus the enantiomeric excess of the original sample, can be accurately calculated. For a carboxylic acid like this compound, a common approach is to convert it into a diastereomeric ester or amide by reacting it with a chiral alcohol or amine. A frequently used chiral alcohol is (R)- or (S)-1-phenylethanol.

Upon formation of the (R,R) and (S,R) diastereomeric esters, protons near the stereocenters will experience different chemical environments and will therefore resonate at slightly different frequencies (chemical shifts). The methine proton (CH-Br) of the acid moiety or the methyl group protons of the alcohol moiety are often monitored for separation.

Table 4: Hypothetical ¹H-NMR Data for Diastereomeric Esters of 2-Bromo-3,3-dimethylbutanoic Acid

DiastereomerProton Signal MonitoredChemical Shift (δ, ppm)Chemical Shift Difference (Δδ, ppm)Integral Ratio for 95% ee (R) sample
Ester of (R)-Acid and (R)-1-phenylethanolCH-Br4.250.0497.5
Ester of (S)-Acid and (R)-1-phenylethanolCH-Br4.212.5

Note: This data is hypothetical and illustrates the principle. The magnitude of the chemical shift difference (Δδ) depends on the specific derivatizing agent used and the proximity of the monitored proton to the chiral centers.

Chemical Reactivity and Stereospecific Transformations of R 2 Bromo 3,3 Dimethylbutanoic Acid

Nucleophilic Substitution Reactions at the Stereocenter

The bromine atom at the alpha-position to the carboxylic acid is a good leaving group, making the stereocenter susceptible to nucleophilic attack. These reactions typically proceed via an S(_N)2 mechanism, which results in an inversion of the stereochemical configuration at the alpha-carbon.

(R)-2-Bromo-3,3-dimethylbutanoic acid can be converted to its corresponding alpha-hydroxy carboxylic acid through a nucleophilic substitution reaction with a hydroxide (B78521) ion or a protected-hydroxyl equivalent. This reaction is expected to proceed with an inversion of configuration, yielding (S)-2-hydroxy-3,3-dimethylbutanoic acid. The bulky tert-butyl group adjacent to the stereocenter can influence the reaction rate but does not typically alter the stereochemical outcome of an S(_N)2 pathway.

The general transformation is as follows: this compound + Nucleophile (e.g., OH) → (S)-2-Hydroxy-3,3-dimethylbutanoic acid + Br

ReactantNucleophileProductStereochemical Outcome
This compoundHydroxide (OH)(S)-2-Hydroxy-3,3-dimethylbutanoic acidInversion of configuration

The direct reaction of this compound with ammonia, a process known as ammonolysis, can be used to synthesize the corresponding alpha-amino acid. This nucleophilic substitution reaction also proceeds via an S(_N)2 mechanism, leading to the formation of (S)-2-amino-3,3-dimethylbutanoic acid with an inversion of stereochemistry. This method is a direct route to chiral non-proteinogenic amino acids, which are of interest in peptide and medicinal chemistry.

Starting MaterialReagentProductStereochemical Outcome
This compoundAmmonia (NH(_3))(S)-2-Amino-3,3-dimethylbutanoic acidInversion of configuration

Carbon-carbon bond formation at the alpha-position can be achieved using organometallic reagents, such as Gilman reagents (lithium dialkylcuprates). These softer nucleophiles are well-suited for S(_N)2 reactions with alkyl halides. vedantu.com For the reaction to be effective with this compound, the carboxylic acid group is typically first converted to an ester to prevent acid-base reactions with the organometallic reagent. The subsequent reaction of the alpha-bromo ester with a Gilman reagent results in the formation of a new carbon-carbon bond with inversion of configuration at the stereocenter. wikipedia.org This method, known as the Corey-House synthesis, is a powerful tool for creating new chiral centers. vedantu.comyoutube.combyjus.comscienceinfo.com

SubstrateReagentProductKey Transformation
Methyl (R)-2-bromo-3,3-dimethylbutanoateLithium dimethylcuprate ((CH(_3))(_2)CuLi)Methyl (S)-2,3,3-trimethylbutanoateC-C bond formation with inversion

Elimination Reactions and Stereochemical Outcomes

The treatment of this compound with a base can induce a dehydrobromination reaction, an elimination reaction that forms an alkene. The regiochemistry and stereochemistry of the resulting product are highly dependent on the reaction mechanism (E1 or E2), the nature of the base, and the stereochemistry of the starting material.

For an E2 mechanism, a concerted process, a specific stereochemical arrangement is required: the hydrogen atom to be eliminated and the bromine leaving group must be in an anti-periplanar conformation. chemistrysteps.comlibretexts.org This requirement dictates the geometry of the resulting alkene.

In the case of this compound, the alpha-carbon (C2) is chiral. The only hydrogen available for elimination is on the adjacent carbon (C1 is the carboxyl group, C3 has no hydrogens). However, the substrate is a carboxylic acid. Elimination typically occurs on alkyl halides. The carboxyl group's acidity means a base will first deprotonate the carboxylic acid. A strong, non-nucleophilic base would be required to then effect elimination.

Assuming the reaction proceeds on a derivative where the carboxyl group is protected, or under conditions that favor elimination from the alkyl portion, the hydrogen on the C2 carbon is the one that would be removed along with the bromine. However, standard β-elimination requires a hydrogen on the carbon adjacent to the one bearing the leaving group (the β-carbon). In this molecule, the bromine is on C2. The adjacent carbons are C1 (carboxyl) and C3. C3 has no hydrogens. Therefore, a standard β-elimination is not possible.

Elimination reactions for α-bromo acids can proceed via an alternative pathway, often involving the formation of an α,β-unsaturated acid. youtube.com This typically requires a base to abstract the α-proton, followed by elimination of the bromide. However, the presence of the bulky tert-butyl group at C3 sterically hinders the molecule.

If we consider the dehydrohalogenation of a similar structure, 2-bromo-3,3-dimethylbutane, elimination is known to occur. With a non-bulky base, the reaction often proceeds via an E1 mechanism due to steric hindrance, leading to a rearranged product (see section 4.4). youtube.comdoubtnut.com With a bulky base like potassium tert-butoxide, the less substituted Hofmann product, 3,3-dimethyl-1-butene, is formed via an E2 mechanism. vaia.com

For this compound, if conditions were to force an E2-type elimination to form an α,β-unsaturated acid, the base would remove the proton from C2. The stereochemistry would depend on the subsequent elimination step. However, given the structure, rearrangement under E1 conditions is a more likely pathway.

Reaction TypeConditionsKey Stereochemical PrinciplePredicted Outcome for Analogous Alkyl Halide
E2 EliminationStrong, bulky base (e.g., KOC(CH₃)₃)Anti-periplanar alignment of H and BrHofmann product (less substituted alkene) vaia.com
E1 EliminationWeak base/protic solventCarbocation intermediate formationZaitsev product (more substituted alkene), often with rearrangement youtube.com

Rearrangement Reactions Involving the Bromine Moiety

Rearrangement reactions are common in substrates that can form carbocation intermediates, particularly when a more stable carbocation can be generated through the migration of a neighboring group. The structure of this compound, with a bromine atom on a secondary carbon adjacent to a quaternary carbon (the tert-butyl group), is highly susceptible to such rearrangements under conditions that favor an E1 or Sₙ1 mechanism.

When subjected to solvolysis or treatment with a Lewis acid, the bromine atom can depart, forming a secondary carbocation at C2. This secondary carbocation is immediately adjacent to the sterically crowded tert-butyl group. A rapid 1,2-methyl shift, a type of Wagner-Meerwein rearrangement, is expected to occur. wikipedia.orglscollege.ac.in In this process, one of the methyl groups from C3 migrates with its electron pair to the positively charged C2. This rearrangement transforms the less stable secondary carbocation into a much more stable tertiary carbocation at C3. libretexts.org

The reaction sequence is as follows:

Ionization: The C-Br bond breaks, forming a secondary carbocation at the C2 position.

Rearrangement: A methyl group from C3 shifts to C2.

Product Formation: The resulting tertiary carbocation can then be trapped by a nucleophile (Sₙ1 product) or lose a proton from an adjacent carbon to form an alkene (E1 product). The major elimination product would be the more stable, tetrasubstituted alkene, 2,3-dimethyl-2-butenoic acid (after deprotection/workup of the carboxyl group). youtube.com

This type of rearrangement is a well-documented phenomenon for neopentyl-type halides and is driven by the significant increase in carbocation stability. libretexts.org The stereochemical information at the original chiral center is lost during the formation of the planar carbocation intermediate.

ReactionIntermediateType of RearrangementDriving ForcePotential Final Product (after elimination)
E1 DehydrobrominationSecondary CarbocationWagner-Meerwein (1,2-methyl shift)Formation of a more stable tertiary carbocation2,3-dimethyl-2-butenoic acid derivative

Applications of R 2 Bromo 3,3 Dimethylbutanoic Acid in Asymmetric Synthesis

Utilization as a Chiral Building Block in Organic Synthesis

In principle, (R)-2-Bromo-3,3-dimethylbutanoic Acid possesses the necessary stereochemical information to serve as a chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. The value of such a building block lies in the predictable transfer of its chirality to the final product, thus avoiding the need for chiral separations or complex asymmetric reactions at later stages of a synthesis.

A hypothetical application of this compound as a chiral building block would involve the substitution of the bromine atom or transformation of the carboxylic acid group, while retaining the stereochemistry at the C2 position. The bulky tert-butyl group could offer significant steric hindrance, potentially influencing the stereochemical outcome of reactions at or near the chiral center. However, no specific examples of its incorporation into complex chiral molecules are documented in peer-reviewed literature.

Role in Enantioselective Synthesis of Chiral Intermediates

The enantioselective synthesis of chiral intermediates is a cornerstone of modern organic chemistry, enabling the efficient production of enantiomerically pure pharmaceuticals and other fine chemicals.

Precursors for Complex Chiral Molecules

While this compound could theoretically be a precursor for more complex chiral molecules, there is no available research to support this. The transformation of this compound into a variety of functional groups would be a prerequisite for its use as a versatile chiral intermediate. For instance, the bromine could be displaced by various nucleophiles, and the carboxylic acid could be reduced or converted to amides or esters. These subsequent transformations would need to proceed with high fidelity to preserve the enantiomeric purity.

Synthesis of Chiral Ligands and Catalysts

Chiral ligands and catalysts are pivotal in asymmetric catalysis, where a small amount of a chiral substance can generate large quantities of an enantiomerically enriched product. These ligands and catalysts often possess specific structural motifs that create a chiral environment around a metal center or act as an organocatalyst.

The structure of this compound does not immediately lend itself to common ligand or catalyst scaffolds. While it could be chemically modified to incorporate coordinating groups like phosphines, amines, or alcohols, there are no published reports of such derivatives being synthesized or utilized in asymmetric catalysis. The development of new chiral ligands and catalysts is an active area of research, but this compound has not been identified as a key precursor in these endeavors.

Diastereoselective Control in Organic Reactions

Diastereoselective reactions are crucial for creating multiple stereocenters in a controlled manner. This is often achieved by using a chiral auxiliary, a chiral catalyst, or by substrate control. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is removed.

The use of this compound as a chiral auxiliary has not been reported. For it to function as a chiral auxiliary, it would typically be converted into a derivative, such as an amide or an ester, which would then be attached to the reacting molecule. The stereocenter of the auxiliary would then influence the approach of reagents, leading to a diastereomeric excess in the product. The bulky tert-butyl group could be expected to exert a significant steric influence in such a role. However, without experimental data, any discussion of its effectiveness or the likely stereochemical outcomes remains speculative.

Computational and Theoretical Studies of R 2 Bromo 3,3 Dimethylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of molecules like (R)-2-Bromo-3,3-dimethylbutanoic Acid. Such calculations would typically be performed using a basis set like 6-31+G(d,p) and a functional such as M06-2X, which has shown accuracy in calculating pKa values for carboxylic acids when combined with a suitable solvent model.

These calculations would reveal the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. For this compound, the electron-withdrawing nature of the bromine and oxygen atoms would lead to a significant polarization of the molecule. The electrostatic potential map would likely show negative potential around the carboxylic oxygen atoms and a region of positive potential around the acidic hydrogen and the carbon atom attached to the bromine.

The HOMO-LUMO gap is a crucial parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this molecule, the analysis of frontier molecular orbitals would likely indicate that the HOMO is localized around the bromine and the oxygen atoms of the carboxyl group, while the LUMO is concentrated on the σ* anti-bonding orbital of the C-Br bond. This distribution is characteristic of α-halo carbonyl compounds and is crucial for understanding their reactivity in nucleophilic substitution reactions. libretexts.org

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations (Note: These are hypothetical values for this compound based on typical results for similar molecules.)

Property Predicted Value/Observation Significance
Dipole Moment ~2.5 - 3.5 D Indicates a polar molecule with significant charge separation.
HOMO Energy ~ -7.0 eV Relates to the ionization potential and electron-donating ability.
LUMO Energy ~ -0.5 eV Relates to the electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap ~ 6.5 eV Suggests moderate kinetic stability.

Conformational Analysis and Molecular Dynamics Simulations

The presence of a chiral center and a bulky tert-butyl group in this compound suggests a complex conformational landscape. Conformational analysis, typically initiated with a potential energy surface scan around the rotatable bonds (Cα-Cβ and C-COOH), would identify several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. It is known that for carboxylic acids in aqueous solution, distinct conformers (syn and anti) can exist with significant populations at room temperature. amolf.nl

Molecular dynamics (MD) simulations could provide deeper insights into the dynamic behavior of this compound in solution. nsf.gov By simulating the molecule's movement over time in a solvent box (e.g., water or a non-polar solvent), MD can reveal preferred conformations, hydrogen bonding dynamics with the solvent, and the solvent's influence on the conformational equilibrium. nih.gov For instance, MD simulations would likely show that the carboxylic acid group forms strong hydrogen bonds with water molecules, influencing the orientation of the rest of the molecule. The bulky tert-butyl group would sterically hinder the rotation around the Cα-Cβ bond, limiting the accessible conformational space.

Table 2: Hypothetical Torsional Angles for Low-Energy Conformers of this compound

Conformer Dihedral Angle (Br-Cα-Cβ-C(CH₃)₃) Dihedral Angle (O=C-Cα-Br) Relative Energy (kcal/mol)
A ~ -60° (gauche) ~ 120° 0.00
B ~ 180° (anti) ~ 120° 0.85

Mechanistic Studies of Reactions and Stereoselectivity Prediction

Computational chemistry is a powerful tool for investigating reaction mechanisms. rsc.org For this compound, a key reaction is the Hell-Volhard-Zelinskii (HVZ) reaction, which is used for the α-bromination of carboxylic acids. pressbooks.publibretexts.org Although the target molecule is already brominated, understanding its reactivity, for example in substitution reactions, is crucial.

DFT calculations can be used to model the transition states of potential reactions, such as Sₙ2 substitution at the α-carbon. libretexts.org These calculations would provide activation energies, allowing for the prediction of reaction rates and the feasibility of different pathways. For example, the reaction with a nucleophile like ammonia to form an α-amino acid could be modeled. libretexts.org The calculations would likely confirm that the presence of the adjacent carbonyl group stabilizes the Sₙ2 transition state, making the bromine a good leaving group. libretexts.org

Predicting stereoselectivity is a major application of computational mechanistic studies. rsc.org In reactions involving the chiral center of this compound, computational models can predict whether the reaction will proceed with inversion or retention of stereochemistry by comparing the activation energies of the different stereochemical pathways. For Sₙ2 reactions, an inversion of configuration is expected, and computational studies could quantify the energetic preference for this pathway over a retention pathway.

Molecular Modeling for Chiral Recognition Phenomena

Molecular modeling, particularly molecular docking and MD simulations, is instrumental in understanding chiral recognition. nih.govtandfonline.com This is critical in fields like chiral chromatography and enantioselective catalysis. To study the chiral recognition of this compound, one could computationally model its interaction with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in HPLC. tandfonline.com

Molecular dynamics simulations of the diastereomeric complexes formed between the (R)-acid and a chiral selector, versus the (S)-acid and the same selector, can elucidate the basis of chiral discrimination. nsf.gov By analyzing the interaction energies, hydrogen bonding patterns, and solvent accessible surface areas, researchers can identify the key intermolecular forces responsible for the differential stability of the diastereomeric complexes. nih.gov For this compound, the interactions would likely involve hydrogen bonding from the carboxylic acid group and steric interactions involving the bulky tert-butyl group and the bromine atom. The difference in the Gibbs free energy (ΔΔG) of binding between the two enantiomers would correlate with the degree of separation achievable experimentally. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Ammonia

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Pathways

The pursuit of more environmentally benign and efficient methods for producing enantiomerically pure (R)-2-Bromo-3,3-dimethylbutanoic acid is a key area of future research. Current synthetic routes, while effective, often rely on traditional methods that may involve harsh reagents and generate significant waste. The development of novel and sustainable pathways is crucial for making this important chiral building block more accessible and its production more eco-friendly.

One promising avenue lies in the field of biocatalysis . The use of enzymes, such as halogenases, offers a green alternative to conventional chemical halogenation. nih.govnih.govtandfonline.com Halogenases can catalyze the selective bromination of carboxylic acids under mild, aqueous conditions, potentially leading to a more sustainable synthesis of this compound. acs.org Furthermore, enzymatic kinetic resolution presents another sustainable strategy. nih.govnih.govresearchgate.netmdpi.com This method utilizes enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (R)-enantiomer. nih.gov The key advantages of biocatalytic methods include high enantioselectivity, mild reaction conditions, and reduced environmental impact. researchgate.net

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches
Synthetic ApproachKey FeaturesPotential AdvantagesChallenges
Conventional Chemical Synthesis (e.g., Hell-Volhard-Zelinsky reaction)Use of reagents like PBr3 and Br2. libretexts.orgWell-established and versatile.Harsh reaction conditions, use of hazardous reagents, formation of stoichiometric byproducts.
Biocatalytic HalogenationUtilization of halogenase enzymes. nih.govnih.govHigh selectivity, mild aqueous conditions, environmentally friendly. acs.orgEnzyme stability, substrate scope, and catalyst cost.
Enzymatic Kinetic ResolutionEnantioselective reaction catalyzed by enzymes like lipases. nih.govnih.govHigh enantiopurity, mild conditions, potential for high yields. researchgate.netMaximum theoretical yield of 50% for the desired enantiomer, requires efficient separation of product and unreacted substrate.

Exploration of New Catalytic Applications

Beyond its role as a chiral building block, there is growing interest in exploring the direct catalytic applications of this compound and its derivatives. The unique combination of a chiral center, a carboxylic acid functional group, and a reactive bromine atom makes this compound a promising candidate for the development of novel organocatalysts.

Derivatives of this compound could be investigated as chiral Brønsted acids . Chiral Brønsted acids are powerful tools in asymmetric synthesis, capable of activating substrates through hydrogen bonding and protonation. researchgate.netnih.gov The carboxylic acid moiety of the title compound provides the necessary acidity, while the chiral backbone could induce enantioselectivity in a variety of transformations, such as Mannich reactions, Friedel-Crafts alkylations, and cycloadditions. researchgate.net

Furthermore, this chiral acid could serve as a precursor for the synthesis of novel chiral ligands for transition metal catalysis. The carboxylic acid group can be readily modified to incorporate coordinating atoms like phosphorus or nitrogen, leading to the formation of bidentate or multidentate chiral ligands. These new ligands could find applications in a wide range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. The steric bulk of the tert-butyl group in this compound could play a crucial role in creating a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.

Integration with Advanced Analytical Techniques for High-Throughput Chiral Analysis

The increasing demand for enantiomerically pure compounds in various fields necessitates the development of rapid and efficient analytical methods for determining enantiomeric excess. Future research will likely focus on integrating advanced analytical techniques for the high-throughput chiral analysis of this compound and related chiral carboxylic acids. nih.govacs.orgacs.org

Mass spectrometry (MS)-based methods are particularly promising for high-throughput screening. nih.govnih.govresearchgate.netpolyu.edu.hk Techniques such as ion mobility-mass spectrometry (IM-MS) can separate diastereomeric complexes formed between the chiral analyte and a chiral selector, allowing for rapid determination of the enantiomeric ratio without the need for chromatographic separation. nih.gov Automated systems combining chiral derivatization with trapped ion mobility-mass spectrometry can provide analysis times of just a few minutes per sample. acs.org

Chiroptical sensing methods also offer a rapid and sensitive approach for high-throughput analysis. nih.govacs.orgacs.org These methods utilize chiral sensors that interact with the enantiomers of the carboxylic acid to produce a measurable change in a spectroscopic signal, such as circular dichroism (CD) or fluorescence. nih.govnih.gov The development of new sensor molecules specifically designed to interact with this compound could lead to highly sensitive and selective assays for determining its enantiomeric purity in a high-throughput format. morressier.com

Table 2: Advanced Analytical Techniques for High-Throughput Chiral Analysis
TechniquePrincipleAdvantagesPotential Application
Ion Mobility-Mass Spectrometry (IM-MS)Separation of ions based on their size, shape, and charge in the gas phase. nih.govHigh speed, high resolution, no need for chromatographic columns. nih.govRapid screening of enantiomeric excess in synthetic reaction mixtures.
Chiroptical SensingInteraction of the chiral analyte with a chiral sensor produces a change in a spectroscopic signal (e.g., CD, fluorescence). nih.govacs.orgHigh sensitivity, potential for real-time monitoring, amenable to microplate formats. nih.govHigh-throughput screening of catalysts for the asymmetric synthesis of the target compound.
Automated Chiral Derivatization-MSAutomated derivatization to form diastereomers followed by rapid MS analysis. acs.orgFully automated, fast analysis times, robust for complex samples.Quality control in the large-scale production of this compound.

Potential in Materials Science and Specialized Chemical Synthesis

The unique structural features of this compound also suggest its potential for applications in materials science and as a key building block in the synthesis of complex, specialized chemicals.

In materials science , chiral molecules are increasingly being used to create materials with unique optical and electronic properties. For instance, this compound could be explored as a chiral initiator for the synthesis of helical polymers. rsc.orgresearchgate.net The chirality of the initiator can be transferred to the polymer chain, leading to the formation of polymers with a preferred helical sense. Such chiral polymers have potential applications in chiral separations, asymmetric catalysis, and as chiroptical materials. Additionally, derivatives of this chiral acid could be investigated as components of chiral liquid crystals . acs.orgnih.govmdpi.commdpi.com The introduction of a chiral center can induce the formation of helical superstructures in the liquid crystalline phase, which is of interest for applications in displays and optical devices.

In the realm of specialized chemical synthesis , this compound serves as a valuable chiral precursor for the synthesis of complex natural products and pharmaceuticals. nih.govnih.govmiamioh.eduorganicchemistrydata.orgcolumbia.edu The bromine atom can be readily displaced by a variety of nucleophiles with inversion of stereochemistry, allowing for the stereospecific introduction of new functional groups. libretexts.org This makes it a key intermediate in the total synthesis of molecules with multiple stereocenters. Future research will likely see the incorporation of this building block into the synthesis of novel bioactive compounds and other high-value chemicals.

Q & A

Q. What are the common synthetic routes for preparing enantiopure (R)-2-Bromo-3,3-dimethylbutanoic Acid?

The synthesis typically involves bromination of a chiral precursor. A standard method is the bromination of (R)-3,3-dimethylbutanoic acid using bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃). The reaction is conducted under anhydrous conditions in a non-polar solvent (e.g., dichloromethane) at 0–25°C to retain stereochemical integrity . Alternative routes include stereoselective bromination via enzymatic catalysis or chiral auxiliaries to minimize racemization. Post-synthesis, purification via recrystallization or chiral chromatography ensures enantiomeric excess (>98%) .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromine substitution pattern and stereochemistry (e.g., coupling constants for chiral centers).
  • Mass Spectrometry (HRMS) : Validates molecular weight (195.056 g/mol) and isotopic patterns consistent with bromine .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing.
  • Polarimetry : Measures optical rotation ([α]ᴅ²⁵) to confirm enantiopurity .

Q. What are the typical reactivity patterns of this compound in substitution reactions?

The bromine atom undergoes nucleophilic substitution (SN2) with reagents like sodium azide (NaN₃) to yield (R)-2-azido derivatives, a precursor for click chemistry. Reaction conditions (e.g., DMF at 60°C) influence regioselectivity. Competing elimination is mitigated by using polar aprotic solvents and avoiding strong bases . Reduction with LiAlH₄ produces (R)-3,3-dimethylbutanol, while hydrolysis yields (R)-2-hydroxy-3,3-dimethylbutanoic acid .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

The (R)-configuration directs nucleophilic attack anti to the bulky tert-butyl group (C3,3-dimethyl), favoring retention of stereochemistry in SN2 reactions. Computational studies (DFT) show steric hindrance at C2 reduces racemization risk. This chirality is critical in synthesizing enantiopure β-amino acids or peptidomimetics for drug discovery .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Yield discrepancies often arise from:

  • Byproduct Formation : Competing elimination (e.g., forming α,β-unsaturated acids) under high temperatures. Mitigated by lower reaction temps (e.g., <50°C) .
  • Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states but may promote hydrolysis.
  • Catalyst Choice : Pd-based catalysts improve cross-coupling efficiency (e.g., Suzuki-Miyaura) but require rigorous oxygen-free conditions .

Q. What methodologies enable the use of this compound in bioorthogonal chemistry?

The bromine atom is replaced with an azide group (NaN₃/DMF) to generate (R)-2-azido-3,3-dimethylbutanoic acid. This azide participates in strain-promoted alkyne-azide cycloaddition (SPAAC) for labeling biomolecules. Applications include:

  • Proteomics : Site-specific protein modification via tRNA synthetase-mediated incorporation .
  • In Vivo Imaging : Azide-tagged probes for tracking metabolic pathways in real time .

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